
5-Fluoro-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position makes this compound unique. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the acid-catalyzed methylation of imidazole using methanol .
Industrial Production Methods: Industrial production of 1-methylimidazole, a related compound, typically involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method can be adapted for the synthesis of this compound by incorporating fluorinated precursors.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-1-methyl-1H-imidazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The fluorine atom can enhance the binding affinity and selectivity of these compounds .
Medicine: Imidazole derivatives, including this compound, are explored for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroimidazole: Lacks the methyl group, affecting its reactivity and binding affinity.
4-Methylimidazole: The methyl group is at a different position, leading to variations in chemical behavior.
Uniqueness: 5-Fluoro-1-methyl-1H-imidazole is unique due to the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
66787-68-6 |
|---|---|
Formule moléculaire |
C4H5FN2 |
Poids moléculaire |
100.09 g/mol |
Nom IUPAC |
5-fluoro-1-methylimidazole |
InChI |
InChI=1S/C4H5FN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 |
Clé InChI |
MRLNBBIXIAJXHE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


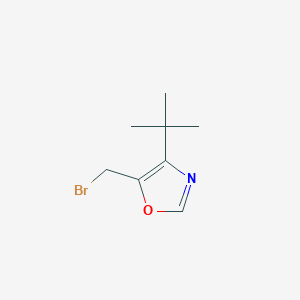

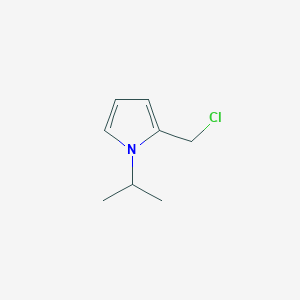

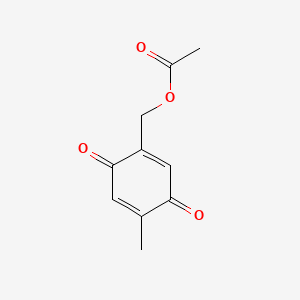
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
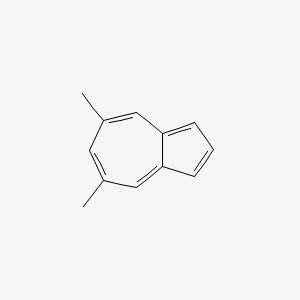
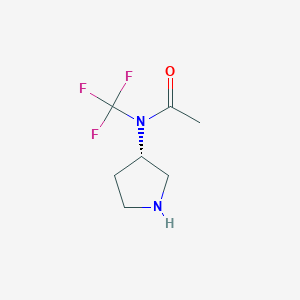
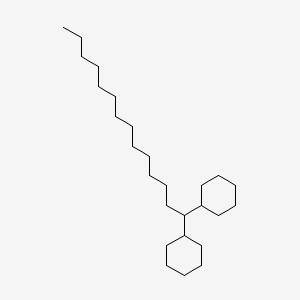



![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
